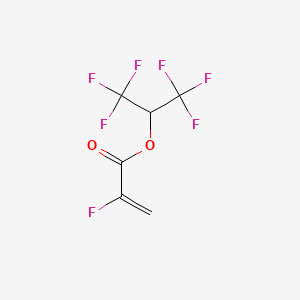

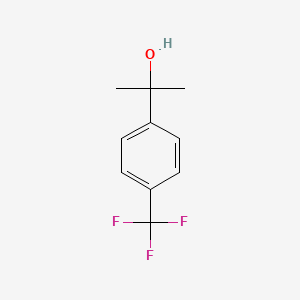

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Overview

Description

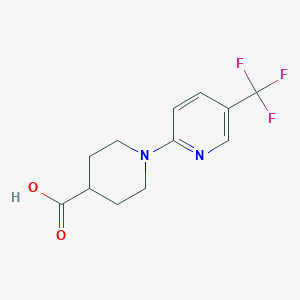

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a fluorinated monomer that can be incorporated into polyacrylates to introduce hexafluoroisopropoxy pendant functions into the polymer backbone. The presence of the hexafluoroisopropyl group is significant due to its potential to enhance the thermal stability and modify the physical properties of the resulting polymers .

Synthesis Analysis

The synthesis of hexafluoroisopropyl acrylate derivatives involves the reaction of fluorinated alcohols with acrylate or methacrylate acid chlorides. In one study, 4-fluoro(2-hydroxyhexafluoroisopropyl)benzene was reacted with acrylic or methacrylic acid chlorides to produce the desired monomers. These monomers were then polymerized using free-radical polymerization techniques, with α,α'-azobisisobutyronitrile as the initiator .

Molecular Structure Analysis

The molecular structure of hexafluoroisopropyl acrylate derivatives is characterized by the presence of the hexafluoroisopropyl group attached to the acrylate moiety. This structure is pivotal in determining the reactivity and the properties of the monomer and the resulting polymers. The hexafluoroisopropyl group is a bulky, electron-withdrawing group that can influence the polymerization process and the stability of the polymer .

Chemical Reactions Analysis

Hexafluoroisopropyl acrylate and its derivatives exhibit unique reactivity due to the presence of the highly electronegative fluorine atoms. For instance, the transesterification of hexafluoroisopropyl esters has been shown to proceed at a higher rate than more reactive pentafluorophenyl esters under certain conditions. This reactivity was exploited in the single electron transfer living radical polymerization (SET-LRP) of hexafluoroisopropyl acrylate, leading to polymers with well-defined molecular weight and functionality . Additionally, the reactivity of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate with thioacetic acid and thiols has been studied, demonstrating its potential as a precursor for fluorine- and sulfur-containing CH-acids .

Physical and Chemical Properties Analysis

Polymers containing hexafluoroisopropyl acrylate units exhibit a range of physical and chemical properties that are influenced by the fluorinated side groups. These polymers have been reported to possess good film-forming properties and viscosities suitable for various applications. They also display high thermal stability, withstanding temperatures up to 370°C in a nitrogen atmosphere. The glass transition temperatures of these polymers vary from 64 to 119°C, indicating their potential for use in high-performance materials .

Scientific Research Applications

Copolymers Synthesis and Properties

Copolymers of isopropenyl alkyl ethers with fluorinated acrylates, including 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate, show enhanced thermal, photochemical, and hydrolytic stability. The incorporation of fluorinated moieties significantly influences the degradation pathways and stability of the copolymers, providing protective action against photooxidative and hydrolytic degradation (Signori, Lazzari, Castelvetro, & Chiantore, 2006).

Polymerization Behavior and Applications

The homopolymerization and copolymerization of 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate with various vinyl ethers have been studied to understand the role of fluorine content in determining polymerizability and the final properties of the polymeric material. These studies have found potential applications for the resulting materials as water-repellent protective coatings, due to the fluorinated units' contribution to low energy surfaces and photo- and thermostability (Castelvetro, Montagnini di Mirabello, Aglietto, & Passaglia, 2001).

Applications in Lithography

The development of imageable fluoropolymers for 157 nm lithography has also been explored, with studies demonstrating that polymers incorporating hexafluoroisopropyl alcohol-functionalized acrylic and styrenic monomers exhibit unusual transparency at this wavelength. This research suggests significant potential for the use of these materials in the fabrication of microelectronic devices (Bae, Douki, Yu, Dai, Schmaljohann, Koerner, Ober, & Conley, 2002).

Protective Coatings

New fluorinated acrylic copolymers, based on monomers such as 1,1,1,3,3,3-hexafluoroisopropyl methacrylate, have been tailored for use as protective coatings for marble. These copolymers have been evaluated for their protective performances and compared with conventional materials, highlighting their potential for preserving cultural heritage artifacts (Toniolo, Poli, Castelvetro, Manariti, Chiantore, & Lazzari, 2002).

Mechanism of Action

Target of Action

Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used in the derivatization of certain amino acids , suggesting that this compound may interact with similar biological targets.

Mode of Action

It’s worth noting that hexafluoroisopropanol, a related compound, is known to denature the native state of proteins and stabilize the α-helical conformation in unfolded peptides and proteins . This suggests that 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate may have similar interactions with its targets.

Pharmacokinetics

The related compound 1,1,1,3,3,3-hexafluoro-2-propanol has a boiling point of 58 °c and a density of 1.616 g/cm3 at 20 °C , which may influence its bioavailability and distribution.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOMNJMYZWWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74359-07-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74359-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30622698 | |

| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate | |

CAS RN |

74359-06-1 | |

| Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74359-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of HFIFA into copolymers with isopropenyl alkyl ethers influence their degradation pathways?

A1: The research paper highlights that incorporating HFIFA into copolymers with isopropenyl alkyl ethers like butyl isopropenyl ether (BPE) significantly influences their degradation pathways []. The fluorine atoms in HFIFA, depending on their position relative to the primary site of photooxidation (often initiated by the labile side chains of BPE units), can either hinder the degradation process or alter the dominant degradation mechanisms []. This protective effect stems from the unique properties of fluorine, including its high electronegativity and strong carbon-fluorine bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)